ethyl 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-3-15-11(14)9-7(2)13-10-8(9)5-4-6-12-10/h4-6H,3H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTSMVAWQPQKFMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C1C=CC=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with an aldehyde at elevated temperatures . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like cesium carbonate (Cs2CO3) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
Ethyl 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme activities and receptor interactions.
Industry: It is used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, as an FGFR inhibitor, it binds to the receptor’s active site, preventing the binding of natural ligands and subsequent activation of downstream signaling pathways. This inhibition can lead to reduced cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Table 1: Key Structural Differences and Similarities
Key Observations :
- Ring Fusion: Addition of pyrano (e.g., ) or benzopyrano rings (e.g., ) increases molecular complexity and bioactivity.
- Substituent Effects : Bromo and trifluoromethyl groups (e.g., ) improve metabolic stability and target binding compared to methyl .
- Positional Isomerism : Carboxylate position (2 vs. 3) affects electronic distribution and intermolecular interactions .
Table 2: Reported Bioactivities of Analogous Compounds
Key Findings :
- Antimicrobial Potency: The pyrano-fused analog outperforms simpler pyrrolopyridines, likely due to increased hydrophobicity and target affinity.
- Antifungal Activity : Hybrid systems (e.g., pyrazole-pyrrole carboxamides ) show niche efficacy against plant pathogens, suggesting substituent-driven specificity.
- Anticancer Potential: Benzopyrano derivatives (e.g., ) exhibit favorable docking profiles with proteins like Adenosine A1 receptor, hinting at therapeutic utility .
Physicochemical and Pharmacokinetic Properties
Table 3: Comparative Physicochemical Data
Key Trends :
- Solubility : Simpler pyrrole derivatives (e.g., ) exhibit higher solubility than fused systems (e.g., ).
- Bioavailability: Pyrano/benzopyrano analogs (e.g., ) may face challenges due to higher molecular weight and lower Log S.
- ADMET Compliance: Ethyl 2-amino-7-isopropyl-5-oxo derivatives comply with Lipinski’s Rule of Five, suggesting oral availability .
Biological Activity
Ethyl 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (CAS: 1855028-85-1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₁₂N₂O₂
- Molecular Weight : 204.23 g/mol
- IUPAC Name : this compound
- CAS Number : 1855028-85-1
The compound features a pyrrole moiety fused to a pyridine ring, which is characteristic of many biologically active heterocycles. This structural configuration is crucial for its interaction with biological targets.
Antimicrobial Activity
Research indicates that derivatives of pyrrolo[2,3-b]pyridine exhibit notable antimicrobial properties. A study highlighted the effectiveness of similar compounds against various bacterial strains, including Mycobacterium tuberculosis (Mtb). The ester derivatives demonstrated significant in vitro activity with Minimum Inhibitory Concentration (MIC) values below 0.15 µM, indicating strong potential as antimycobacterial agents .
Antiviral Activity
This compound has been evaluated for its antiviral properties. Compounds within this class have shown moderate activity against HIV-1, with some derivatives achieving effective concentrations (EC50 < 10 µM) that inhibit viral replication. The presence of specific substituents on the pyridine ring significantly influences antiviral efficacy .
Antidiabetic Effects
The compound has also been investigated for its potential antidiabetic effects. Certain derivatives have been shown to inhibit α-glucosidase activity in vitro, suggesting a possible mechanism for controlling postprandial blood glucose levels. This property could be beneficial in developing new treatments for diabetes .
The biological activities of this compound are largely attributed to its ability to interact with various enzymes and receptors:
- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in metabolic pathways associated with diabetes and microbial resistance.
- Receptor Modulation : It may modulate receptors involved in inflammatory responses and immune system regulation.
Study on Antimycobacterial Activity
A detailed investigation into the antimycobacterial activity of related compounds revealed that modifications in the ester group can enhance solubility and metabolic stability while maintaining low toxicity profiles in VERO cells. The most promising candidates exhibited MIC values significantly lower than traditional antimycobacterial agents like Isoniazid .
Evaluation of Antiviral Properties
In a comparative study assessing various pyrrolo derivatives, this compound was found to possess a favorable therapeutic index against HIV-1, indicating its potential as a lead compound for further development in antiviral therapies .
Summary Table of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
